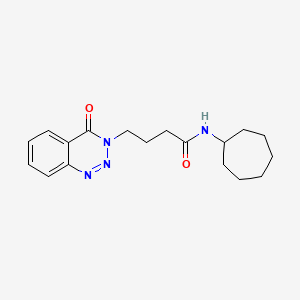

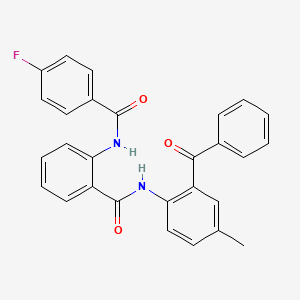

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide” is a compound that falls under the category of 4-oxo-3,4-dihydro-1,2,3-benzotriazines . These compounds are known to be modulators of GPR139, a G protein-coupled receptor . They are used in treating diseases, disorders, or conditions associated with GPR139 .

Synthesis Analysis

The synthesis of such compounds involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid-phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkyl chain . The molecules in the crystal packing are linked by means of a weak C–H···X H-bond (X = N/O) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .科学的研究の応用

Antiviral Activity

The synthesized novel non-glutamate derivatives of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide exhibit remarkable antiviral activity. Specifically, these compounds demonstrate 4- to 7-fold higher potency than the structurally similar commercial drug Pemetrexed against Newcastle disease virus , an avian paramyxovirus . Among these derivatives, those containing carboxamide groups synthesized using five-membered heteroaryl amines show the highest antiviral efficacy.

Dihydrofolate Reductase (DHFR) Inhibition

The presence of the pyrrolo[2,3-d]pyrimidine skeleton in N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide suggests potential DHFR inhibition. DHFR is a crucial enzyme involved in folate metabolism, and inhibiting it can be relevant in cancer treatment .

Enzyme Inhibition

Similar to DHFR inhibition, this compound may also inhibit other enzymes due to its structural features. Researchers have explored enzyme inhibition properties of related pyrrolo[2,3-d]pyrimidine derivatives, making this area worth investigating .

Antitumor Activity

Although not directly studied for N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, the broader class of pyrrolo[2,3-d]pyrimidines has shown antitumor potential. Further investigations could reveal its specific effects on cancer cells .

Anti-Inflammatory and Anti-Allergic Properties

Given the structural similarities to known anti-inflammatory and anti-allergic agents, it’s plausible that this compound may exhibit such activities. However, dedicated studies are needed to confirm this .

Antibacterial and Antifungal Effects

The pyrrolo[2,3-d]pyrimidine scaffold has been associated with antibacterial and antifungal properties. While not directly tested for N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, exploring its effects against microbial pathogens could be valuable .

作用機序

Target of Action

The primary target of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the therapeutic effects of the compound.

Biochemical Pathways

Given its role as a gpr139 agonist, it likely influences pathways downstream of gpr139 activation .

Result of Action

The molecular and cellular effects of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide’s action are largely dependent on the specific disease, disorder, or condition being treated. As a GPR139 agonist, it likely influences cellular processes regulated by this receptor .

将来の方向性

特性

IUPAC Name |

N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c23-17(19-14-8-3-1-2-4-9-14)12-7-13-22-18(24)15-10-5-6-11-16(15)20-21-22/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGNGVBFNMTOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)

![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate](/img/structure/B6523679.png)

![2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523686.png)

![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)

![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)

![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)

![N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523719.png)

![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)